REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[N:10]=[C:9]([NH:11][CH2:12][CH2:13][CH3:14])[N:8]=[CH:7][N:6]=1)[CH2:2][CH3:3].Cl.[CH3:16][NH:17][O:18][CH3:19].[OH-].[Na+]>O1CCOCC1.O>[CH2:1]([NH:4][C:5]1[N:10]=[C:9]([NH:11][CH2:12][CH2:13][CH3:14])[N:8]=[C:7]([N:17]([CH3:16])[O:18][CH3:19])[N:6]=1)[CH2:2][CH3:3] |f:1.2,3.4|
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Name
|
4,6-bis-(n-propylamino)-[1,3,5]triazine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC1=NC=NC(=N1)NCCC
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
8.49 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which the volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Saturated NaHCO3 solution (500 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a brine solution (300 mL) and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resultant residue was filtered through silica gel using eluent CH2Cl2/EtOH (9/1 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC1=NC(=NC(=N1)NCCC)N(OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.96 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |